molecular formula C20H25NO5Si B3168325 Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- CAS No. 927836-82-6

Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-

Cat. No.: B3168325
CAS No.: 927836-82-6
M. Wt: 387.5 g/mol
InChI Key: HUYVVCPLJXLJCJ-UHFFFAOYSA-N
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Description

Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- is a hybrid organic-inorganic compound characterized by a benzamide backbone functionalized with a 4-benzoyl group and a propyl chain terminated by a trimethoxysilyl moiety. The trimethoxysilyl group (–Si(OCH₃)₃) confers silane coupling properties, enabling covalent bonding to hydroxylated surfaces such as silica, glass, or metal oxides . This compound is synthesized via silane chemistry, often involving reactions like those described in , where N-[3-(trimethoxysilyl)propyl] ethylenediamine is used to anchor paramagnetic ions to nanoparticles. The benzoyl group enhances π-π interactions, making the compound suitable for applications in surface modification, sensor fabrication, and material science .

Properties

IUPAC Name

4-benzoyl-N-(3-trimethoxysilylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5Si/c1-24-27(25-2,26-3)15-7-14-21-20(23)18-12-10-17(11-13-18)19(22)16-8-5-4-6-9-16/h4-6,8-13H,7,14-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYVVCPLJXLJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729387
Record name 4-Benzoyl-N-[3-(trimethoxysilyl)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927836-82-6
Record name 4-Benzoyl-N-[3-(trimethoxysilyl)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- involves multiple steps, starting from the basic benzamide structureIndustrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity .

Chemical Reactions Analysis

Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

Chemistry

Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- serves as a versatile intermediate in organic synthesis. It is utilized in the production of complex organic molecules due to its ability to undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form different derivatives.
  • Reduction : Capable of being reduced to yield various products.
  • Substitution Reactions : Acts as a substrate for substitution reactions involving different functional groups.

Biological Applications

The compound's structure allows it to interact with biological molecules, making it valuable in biochemical studies. Notably:

  • Drug Development : Investigated for potential therapeutic applications due to its ability to modulate biological pathways.
  • Biochemical Assays : Used in assays to study enzyme interactions and cellular processes.

Industrial Applications

Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- is employed in various industrial processes:

  • Ophthalmic Applications : Utilized in the synthesis of high-purity monomers and polymers for contact lenses, enhancing their stability and performance.
  • Coatings and Adhesives : Its silane functionality allows it to improve adhesion properties in coatings and sealants.

Case Study 1: Ophthalmic Polymer Development

A study demonstrated the use of Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- in developing polymers for contact lenses. The incorporation of this compound improved the mechanical properties and hydrophilicity of the lenses, leading to enhanced comfort and performance for users.

Case Study 2: Drug Formulation

Research has shown that this compound can enhance the solubility and bioavailability of certain drugs when used as an excipient. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) has been explored in formulations aimed at improving therapeutic efficacy.

Mechanism of Action

The mechanism of action of Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound’s trimethoxysilyl group allows it to form strong bonds with various substrates, enhancing its stability and reactivity. This interaction can lead to the modulation of biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-, we compare it with structurally related compounds, focusing on functional groups, reactivity, and applications.

Table 1: Key Comparisons

Compound Name Functional Groups Hydrolysis Rate Key Applications Reference
Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- Trimethoxysilyl, benzamide, benzoyl High Surface modification, sensors
Benzamide, 4-benzoyl-N-[3-(triethoxysilyl)propyl]- Triethoxysilyl, benzamide, benzoyl Moderate Slow-release coatings, adhesives
Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride (TTPA) Trimethoxysilyl, quaternary ammonium High Solid-phase extraction, ion exchange
N-[3-(Dimethylamino)propyl]-4-benzoyl benzamide derivatives Dimethylamino, benzamide, benzoyl N/A Pharmaceutical intermediates

Trimethoxysilyl vs. Triethoxysilyl Analogues

The triethoxysilyl analogue (Benzamide, 4-benzoyl-N-[3-(triethoxysilyl)propyl]-) replaces methoxy (–OCH₃) with ethoxy (–OCH₂CH₃) groups. The larger ethoxy substituents reduce hydrolysis rates compared to trimethoxysilyl derivatives, making triethoxysilyl compounds more stable in humid environments but less reactive for rapid surface bonding . This difference is critical in applications like adhesives, where slower curing is advantageous, versus sensors requiring fast immobilization .

Comparison with Quaternary Ammonium Silanes

Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride (TTPA) shares the trimethoxysilyl group but incorporates a quaternary ammonium moiety. This ionic functionality enhances TTPA’s affinity for anionic compounds, enabling its use in solid-phase extraction of weak acids (e.g., benzoates, sorbates) . In contrast, the non-ionic benzamide derivative lacks ion-exchange capacity but excels in non-polar interactions via its benzoyl group, making it preferable for hydrophobic surface modifications .

Contrast with Bioactive Benzamide Derivatives

Compounds like N-[3-amino-1-(4-pyrazolylphenyl)propyl]-4-benzoyl benzamide (CAS 917924-85-7) prioritize bioactive substituents (e.g., pyrazole, amino groups) for pharmaceutical targeting . These derivatives often exhibit lower thermal stability and hydrolytic resistance compared to silane-functionalized benzamides, which prioritize material durability over bioactivity .

Structural Analogues in Sensor Technology

highlights a mixed self-assembled monolayer using APTES/DMOAP (containing trimethoxysilyl groups) for biosensing. The benzamide derivative’s benzoyl group could similarly stabilize biomolecule immobilization (e.g., aptamers) via hydrophobic or π-stacking interactions, though its lack of inherent ionic charges may limit electrostatic applications compared to ammonium-functionalized silanes .

Biological Activity

Benzamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- is particularly notable for its potential applications in various therapeutic areas, including neurodegenerative diseases and antimicrobial activity. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- can be represented as follows:

  • Chemical Formula: C₁₈H₂₃N₃O₄Si
  • Molecular Weight: 357.48 g/mol

This compound features a benzamide core with a trimethoxysilyl group, which may enhance its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in critical pathways such as:

  • Acetylcholinesterase (AChE) Inhibition: Compounds similar to benzamides have been shown to inhibit AChE, an enzyme crucial for neurotransmitter regulation in the brain, which is significant in Alzheimer's disease therapy .
  • Antimicrobial Activity: Benzamide derivatives have demonstrated inhibitory effects against bacterial cell division proteins like FtsZ, which are essential for bacterial proliferation .

In Vitro Studies

Recent studies have highlighted the in vitro efficacy of various benzamide derivatives, including the target compound. The following table summarizes key findings related to its biological activity:

Activity TypeTarget Enzyme/PathwayIC₅₀ (µM)Reference
AChE InhibitionAcetylcholinesterase0.056
BACE1 Inhibitionβ-secretase9.01
Antimicrobial ActivityFtsZ Protein5
Viral Entry InhibitionEbola Virus<10

Case Studies and Research Findings

  • Alzheimer’s Disease Therapeutics:
    A study synthesized several benzamide derivatives to evaluate their potential as dual inhibitors of AChE and BACE1, enzymes implicated in Alzheimer's disease. The compound demonstrated promising inhibitory effects with an IC₅₀ value of 0.056 µM for AChE, indicating its potential utility in treating neurodegenerative conditions .
  • Antimicrobial Properties:
    Research focusing on benzamide derivatives targeting FtsZ revealed that these compounds could effectively inhibit bacterial cell division. The study found that modifications in the benzamide structure significantly impacted their potency against both Gram-positive and Gram-negative bacteria .
  • Antiviral Activity:
    Another line of research explored the antiviral properties of benzamide derivatives against filoviruses such as Ebola and Marburg. Specific compounds exhibited low EC₅₀ values (<10 µM), suggesting strong potential for development as therapeutic agents against viral infections .

Q & A

Q. Critical Parameters :

  • Maintain stoichiometric control (1:1.2 molar ratio of acid to amine).
  • Reaction temperature: 0–25°C to minimize side reactions.
  • Moisture-free environment to preserve silane integrity .

How can the reactivity of the trimethoxysilyl group be optimized for surface functionalization?

Advanced
Optimization strategies include:

  • Hydrolysis Control : Adjust pH (4–5 using acetic acid) to hydrolyze trimethoxysilyl to silanol groups, enabling covalent bonding to hydroxylated surfaces (e.g., glass, SiO₂) .
  • Surface Pretreatment : Clean substrates with piranha solution (H₂SO₄:H₂O₂ 3:1) to maximize surface –OH groups .
  • Crosslinking : Co-polymerize with methacrylate derivatives (e.g., PEG-DA) via UV-initiated radical polymerization for hybrid scaffolds .

Q. Table 1: Surface Functionalization Conditions

ParameterOptimal RangeReference
Hydrolysis pH4–5 (acetic acid buffer)
Curing Temperature60–80°C
Reaction Time12–24 hours

What spectroscopic techniques are most effective for characterizing this compound?

Basic
Key methods:

  • ¹H/¹³C NMR : Identify protons near the benzoyl (δ 7.5–8.0 ppm) and trimethoxysilyl (δ 3.5–3.7 ppm for OCH₃) groups .
  • FTIR : Confirm amide C=O (1650–1680 cm⁻¹) and Si–O–Si (1000–1100 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. Methodological Tips :

  • Use deuterated DMSO for NMR to solubilize polar groups.
  • Attenuated Total Reflectance (ATR)-FTIR for surface-bound samples .

What strategies mitigate conflicting stability data under varying pH conditions?

Advanced
Address discrepancies via:

Controlled Kinetic Studies : Monitor degradation using HPLC at pH 2–12 (37°C, 24–72 hrs). Quench aliquots at intervals and compare degradation products .

Buffer Selection : Use non-nucleophilic buffers (e.g., phosphate vs. Tris) to avoid side reactions .

Silane Stabilization : Add inert siloxane crosslinkers (e.g., tetraethyl orthosilicate) to enhance hydrolytic resistance .

Q. Table 2: Stability Testing Protocol

ConditionAnalytical MethodOutcome Metric
pH 2 (HCl)HPLC (C18 column)% Parent compound
pH 7.4 (PBS)NMRStructural integrity
pH 10 (NaOH)FTIRSi–O bond retention

How should researchers handle and store this compound for reproducibility?

Q. Basic

  • Storage : Argon-purged vials at –20°C to prevent moisture absorption and silane hydrolysis .
  • Handling : Use gloveboxes for moisture-sensitive steps; PPE includes nitrile gloves, P95 respirators, and safety goggles .
  • Decomposition Risks : Avoid heating >80°C (DSC data shows exothermic decomposition) .

What computational methods model interactions between the benzamide moiety and biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., kinases) to predict binding affinity; focus on π–π stacking with benzoyl .
  • MD Simulations : GROMACS with CHARMM36 force field to assess stability of ligand–protein complexes over 100 ns .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity datasets .

What critical parameters ensure high yield during amidation?

Q. Basic

  • Coupling Agent : EDC/HOBt (1.2 equivalents) in DCM at 0°C .
  • Solvent Purity : Anhydrous DCM with molecular sieves (<50 ppm H₂O).
  • Reaction Monitoring : TLC (Rf = 0.3 in 1:3 EtOAc/hexane) .

How does the 4-benzoyl group influence photophysical properties?

Advanced
Compared to unsubstituted benzamides:

  • UV-Vis : Enhanced absorbance at 280–320 nm due to extended conjugation .
  • Fluorescence : Quenching observed in polar solvents (e.g., water) via excited-state proton transfer .

Q. Experimental Design :

  • Compare molar extinction coefficients (ε) in ethanol vs. hexane.
  • Time-resolved fluorescence spectroscopy to measure lifetime changes .

What PPE is recommended for safe handling?

Q. Basic

  • Respiratory : OV/AG/P99 cartridges for vapor protection .
  • Skin : Butyl rubber gloves and Tyvek suits .
  • Ventilation : Fume hoods with >100 ft/min face velocity .

How is the compound evaluated as a polymer crosslinker?

Q. Advanced

  • Crosslinking Efficiency : Rheometry (storage modulus G' > 10⁴ Pa indicates robust networks) .
  • FTIR Analysis : Track Si–O–Si peak intensity (1100 cm⁻¹) post-curing .
  • Mechanical Testing : Nanoindentation for hardness (0.5–1.5 GPa) and reduced modulus .

Q. Table 3: Crosslinker Performance Metrics

PropertyTarget ValueMethod
Gel Fraction>90%Soxhlet extraction
Swelling Ratio<2.0 (in PBS)Gravimetric analysis
Degradation Time>30 days (pH 7.4)Mass loss tracking

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-
Reactant of Route 2
Reactant of Route 2
Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.